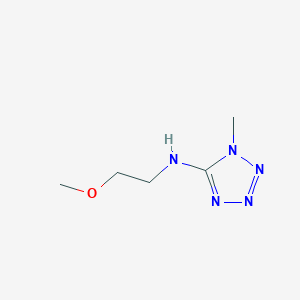![molecular formula C11H20Cl2N2S B1373752 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride CAS No. 1269151-99-6](/img/structure/B1373752.png)
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride
Vue d'ensemble
Description
“4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride” is a small molecule with the CAS Number: 1269151-99-6 . It has a molecular weight of 283.26 . It is also known as TAK-659 and has been recently discovered for the treatment of B-cell malignancies.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 283.26 . More specific physical and chemical properties would require additional data or experimental analysis.
Applications De Recherche Scientifique
Facilitating Synthesis of Pharmaceutical Compounds The chemical structure of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride has been used as a basis for synthesizing compounds like Lubeluzole, indicating its importance in facilitating the synthesis of complex pharmaceutical compounds. This process involved alkylation and was critical in forming the desired product, highlighting the compound's role in pharmaceutical synthesis (Bruno et al., 2006).
Role in the Synthesis of Non-Ionic Surfactants Derivatives of this compound have been involved in the synthesis of novel non-ionic surfactants with potential applications in various industries. These surfactants were derived from biologically active stearic acid and involved the compound in the synthesis pathway, indicating its utility in creating materials with industrial applications (Abdelmajeid et al., 2017).
Antimicrobial Applications Various derivatives synthesized from this compound have shown potent antimicrobial properties. This includes the creation of thiazolyl chalcones and their derivatives which demonstrated marked potency as antimicrobial agents, suggesting potential applications in developing new antimicrobial drugs (Venkatesan & Maruthavanan, 2012).
Contributions to Molecular Structure Analysis The compound has been instrumental in the study of molecular structures, such as in the analysis of piperidine‐mediated synthesis of thiazolyl chalcones, contributing to a deeper understanding of molecular interactions and structural biology (Fun et al., 2011).
Propriétés
IUPAC Name |
2-piperidin-4-yl-4-propan-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.2ClH/c1-8(2)10-7-14-11(13-10)9-3-5-12-6-4-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZFTAIYGJFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)
![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)




![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)
